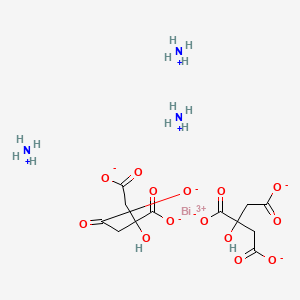
Ethanimidoyl chloride, N-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanimidoyl chloride, N-hydroxy- is an organic compound with the molecular formula C2H4ClNO It is a derivative of ethanimidoyl chloride where the nitrogen atom is bonded to a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethanimidoyl chloride, N-hydroxy- can be synthesized through the reaction of substituted carboxylic acid amides with halogenating agents such as phosphorus pentachloride, phosphorus pentabromide, thionyl chloride, or carbonyl chloride
Industrial Production Methods: In an industrial setting, the production of ethanimidoyl chloride, N-hydroxy- may involve large-scale halogenation reactions using thionyl chloride or phosphorus pentachloride. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions: Ethanimidoyl chloride, N-hydroxy- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid and hydroxylamine.
Oxidation and Reduction: It can undergo oxidation to form oximes or reduction to form amines.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, can react with ethanimidoyl chloride, N-hydroxy- under mild conditions.
Hydrolysis: Typically occurs in aqueous acidic or basic conditions.
Oxidation and Reduction: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Yield substituted ethanimidoyl derivatives.
Hydrolysis: Produces carboxylic acids and hydroxylamine.
Oxidation and Reduction: Forms oximes or amines, respectively.
Aplicaciones Científicas De Investigación
Ethanimidoyl chloride, N-hydroxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Explored for its potential use in drug development and as a building block for medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Ethanimidoyl chloride, N-hydroxy- can be compared with other imidoyl chlorides and hydroxylamine derivatives:
Imidoyl Chlorides: Such as ethanimidoyl chloride, which lacks the hydroxyl group on the nitrogen atom. The presence of the hydroxyl group in ethanimidoyl chloride, N-hydroxy- increases its reactivity and potential for forming hydrogen bonds.
Hydroxylamine Derivatives: Such as hydroxylamine hydrochloride, which is more stable and less reactive compared to ethanimidoyl chloride, N-hydroxy-.
Comparación Con Compuestos Similares
- Ethanimidoyl chloride
- Hydroxylamine hydrochloride
- Oximes
Ethanimidoyl chloride, N-hydroxy- stands out due to its unique combination of reactivity and functional groups, making it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
683-58-9 |
|---|---|
Fórmula molecular |
C2H4ClNO |
Peso molecular |
93.51 g/mol |
Nombre IUPAC |
(1E)-N-hydroxyethanimidoyl chloride |
InChI |
InChI=1S/C2H4ClNO/c1-2(3)4-5/h5H,1H3/b4-2+ |
Clave InChI |
RNSUNNOEBOGKHG-DUXPYHPUSA-N |
SMILES |
CC(=NO)Cl |
SMILES isomérico |
C/C(=N\O)/Cl |
SMILES canónico |
CC(=NO)Cl |
| 683-58-9 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4-Dimethylbenzo[d]oxazol-2(3h)-one](/img/structure/B3055935.png)
![tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate](/img/structure/B3055936.png)









